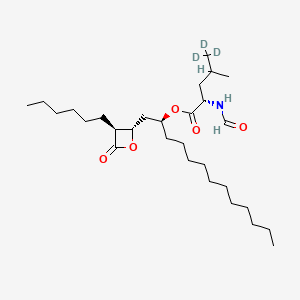
Orlistat-d3
Descripción general
Descripción
Orlistat-d3, también conocido como Tetrahydrolipstatin-d3, es una forma deuterada de Orlistat. Orlistat es un inhibidor de la lipasa conocido que se utiliza principalmente en el tratamiento de la obesidad. Al inhibir la actividad de las lipasas gastrointestinales, Orlistat evita la hidrólisis de los triglicéridos en ácidos grasos libres y monoglicéridos absorbibles, lo que reduce la absorción de grasa de la dieta . La forma deuterada, this compound, se utiliza en la investigación científica para estudiar la farmacocinética y las vías metabólicas de Orlistat .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Orlistat-d3 implica la incorporación de átomos de deuterio en la molécula de Orlistat. Esto se puede lograr mediante diversos métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Un enfoque común es la hidrogenación de lipstatina, un producto natural aislado de la bacteria Streptomyces toxytricini, en presencia de gas deuterio .
Métodos de producción industrial: La producción industrial de this compound sigue principios similares a la síntesis de Orlistat, con pasos adicionales para garantizar la incorporación de deuterio. El proceso implica la fermentación de Streptomyces toxytricini para producir lipstatina, seguida de modificación química y deuteración para obtener this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: Orlistat-d3 experimenta diversas reacciones químicas, que incluyen:
Hidrólisis: this compound puede hidrolizarse para producir su forma activa, que inhibe la actividad de la lipasa.
Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales dentro de la molécula, lo que podría afectar su actividad y estabilidad.
Reactivos y condiciones comunes:
Hidrólisis: Generalmente se realiza en soluciones acuosas con condiciones ácidas o básicas.
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen la forma hidrolizada de this compound, que conserva su actividad inhibidora de la lipasa, y diversos derivados oxidados o reducidos que pueden tener propiedades biológicas alteradas .
Aplicaciones Científicas De Investigación
Orlistat-d3 se utiliza ampliamente en la investigación científica debido a sus propiedades únicas:
Estudios de farmacocinética: Los átomos de deuterio en this compound permiten a los investigadores rastrear las vías metabólicas y la distribución del compuesto en el cuerpo utilizando técnicas como la espectrometría de masas.
Desarrollo de fármacos: this compound se utiliza para estudiar la farmacodinámica y la eficacia de Orlistat, proporcionando información sobre su mecanismo de acción y posibles efectos secundarios.
Investigación biológica: El compuesto se utiliza para investigar el papel de las lipasas en diversos procesos biológicos y enfermedades, incluida la obesidad y los trastornos metabólicos.
Aplicaciones industriales: this compound se utiliza en el desarrollo de nuevas formulaciones y sistemas de administración para Orlistat, con el objetivo de mejorar su biodisponibilidad y reducir los efectos secundarios.
Mecanismo De Acción
Orlistat-d3 ejerce sus efectos inhibiendo la actividad de las lipasas gastrointestinales. Se une covalentemente a los residuos de serina en el sitio activo de estas enzimas, evitando la hidrólisis de los triglicéridos de la dieta en ácidos grasos libres y monoglicéridos absorbibles . Esto da como resultado una absorción reducida de grasa y una ingesta calórica, lo que lleva a la pérdida de peso en individuos obesos . Los objetivos moleculares de this compound incluyen las lipasas gástricas y pancreáticas, que son esenciales para la digestión de las grasas de la dieta .
Compuestos similares:
Orlistat: La forma no deuterada de this compound, ampliamente utilizada en el tratamiento de la obesidad.
Lipstatina: El producto natural del que se deriva Orlistat, también un potente inhibidor de la lipasa.
Singularidad de this compound: this compound es único debido a la presencia de átomos de deuterio, que brindan ventajas distintas en la investigación científica. Los átomos de deuterio mejoran la estabilidad del compuesto y permiten un rastreo preciso de sus vías metabólicas mediante técnicas analíticas avanzadas . Esto convierte a this compound en una herramienta valiosa en estudios de farmacocinética y desarrollo de fármacos .
Comparación Con Compuestos Similares
Orlistat: The non-deuterated form of Orlistat-d3, widely used in the treatment of obesity.
Lipstatin: The natural product from which Orlistat is derived, also a potent lipase inhibitor.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracing of its metabolic pathways using advanced analytical techniques . This makes this compound a valuable tool in pharmacokinetics and drug development studies .
Propiedades
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1/i3D3/t23?,24-,25-,26-,27- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-HDVRVJOHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O[C@@H](CCCCCCCCCCC)C[C@H]1[C@@H](C(=O)O1)CCCCCC)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B7826027.png)
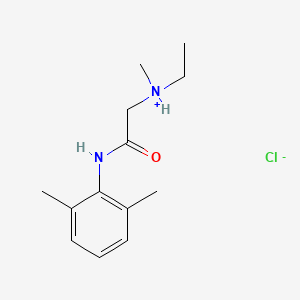
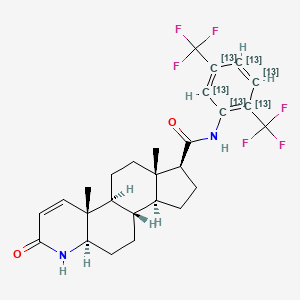
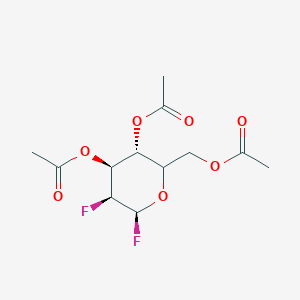
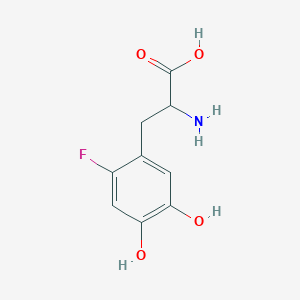
![(8S,11R,13S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7826077.png)
![(2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B7826080.png)
![(1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide](/img/structure/B7826091.png)
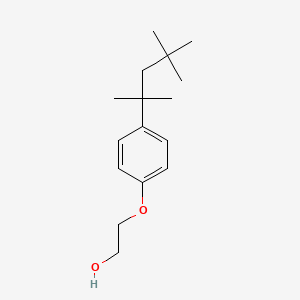
![sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B7826103.png)
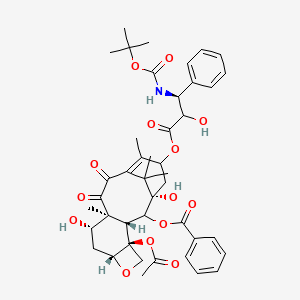
![sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7826115.png)
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B7826120.png)

